Nafadotride
Overview
Description
Nafadotride is a synthetic organic compound known for its role as a dopamine receptor antagonist. It has a high selectivity for the dopamine D3 receptor subtype, making it a valuable tool in neuropharmacological research. The compound’s chemical formula is C22H27N3O2, and it has a molar mass of 365.47 g/mol .
Mechanism of Action
Target of Action
Nafadotride is a dopamine antagonist with a reasonable selectivity for the D3 subtype . It exhibits selectivity between D2 and D3 dopamine receptors . The D3 receptor is of particular interest because its mRNA is expressed preferentially in brain regions such as the nucleus accumbens, olfactory tubercle, and islands of Calleja . These brain regions are terminal fields of the mesolimbic dopamine projection, which is hypothesized to be involved in producing psychotic symptoms in schizophrenia .
Mode of Action
This compound acts as a competitive antagonist at the D3 receptor . It inhibits the binding of dopamine to the D3 receptor, thereby blocking the actions of dopamine or exogenous agonists . The levoisomer of this compound displays an apparent Ki value of 0.3 nM at the dopamine D3 receptor, but is 10 times less potent at the human recombinant dopamine D2 receptor .
Pharmacokinetics
It has been shown that this compound displaces in vivo n-[3h]propylnorapomorphine accumulation at lower dosage and for longer periods in limbic structures, containing both dopamine d2 and d3 receptors .
Biochemical Analysis
Biochemical Properties
Nafadotride is a potent, selective D3 antagonist, with Ki values of 0.52 nM for D3, 269 nM for D4, and 5 nM for D2 . This suggests that this compound has a high affinity for the D3 receptor, and can effectively inhibit its activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It has been found to activate locomotion in rodents, suggesting that it may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the D3 receptor. It acts as a competitive antagonist, binding to the D3 receptor and preventing its activation .
Temporal Effects in Laboratory Settings
This compound has been found to displace in vivo N-[3H]propylnorapomorphine accumulation at lower dosage and for longer periods in limbic structures, containing both dopamine D2 and D3 receptors than in the stratum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafadotride is synthesized through the formal condensation of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with 1-(1-butylpyrrolidin-2-yl)methanamine . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Nafadotride primarily undergoes substitution reactions due to the presence of functional groups like the cyano and methoxy groups on the naphthalene ring. These groups can be targeted for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to introduce new substituents on the naphthalene ring.
Electrophilic Substitution: Reagents like bromine or nitric acid can be used to introduce halogen or nitro groups, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives, while nitration would yield nitro derivatives.
Scientific Research Applications
Nafadotride has several applications in scientific research, particularly in the fields of neuropharmacology and psychiatry. It is used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders. Some key applications include:
Behavioral Studies: This compound is used to investigate the effects of dopamine D3 receptor antagonism on behavior, such as locomotion and reward-seeking behavior.
Drug Development: It serves as a lead compound for the development of new drugs targeting dopamine D3 receptors, which are implicated in conditions like schizophrenia and drug addiction.
Receptor Binding Studies: This compound is used in binding assays to characterize the affinity and selectivity of new compounds for dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A dopamine D2 receptor antagonist with some affinity for D3 receptors.
Sulpiride: A selective dopamine D2 receptor antagonist with lower affinity for D3 receptors.
U99194A: Another selective dopamine D3 receptor antagonist used in research.
Uniqueness
Nafadotride’s uniqueness lies in its high selectivity for dopamine D3 receptors, which is significantly greater than that of other similar compounds. This selectivity allows for more precise studies of the D3 receptor’s role in various physiological and pathological processes .
Biological Activity
Nafadotride, a selective antagonist of the dopamine D3 receptor, has garnered significant interest in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its receptor affinity, behavioral effects, and relevant case studies.
Overview of this compound
This compound (CAS 149649-22-9) is characterized as a highly potent and competitive antagonist specifically targeting the dopamine D3 receptor. Its selectivity is notable, with Ki values indicating strong affinity for D3 receptors compared to D2 receptors. The following table summarizes the binding affinities of this compound at various dopamine receptors:
Receptor Type | Ki Value (nM) |
---|---|
Dopamine D3 | 0.52 |
Dopamine D2 | 5.0 |
Dopamine D1 | 269 |
These values demonstrate that this compound is approximately ten times more selective for the D3 receptor than for the D2 receptor, making it a valuable tool for studying the role of these receptors in neuropharmacology .
This compound functions primarily as a competitive antagonist at the dopamine D3 receptor. In vitro studies have shown that it can inhibit dopamine-induced mitogenesis in cell lines expressing D3 receptors without exhibiting intrinsic agonist activity. This was quantified using thymidine incorporation assays, where this compound demonstrated a pA2 value of 9.6 against quinpirole-induced responses .
In vivo studies further elucidate its action; low doses (0.1-1 mg/kg) of this compound have been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice, contrasting with higher doses that induce catalepsy, similar to the effects observed with haloperidol, a known D2 antagonist . This biphasic effect suggests that low doses may preferentially block D3 receptors, leading to increased locomotor activity, while higher doses engage both D2 and D3 receptors.
Case Studies and Research Findings
Several studies have investigated the behavioral and biochemical effects of this compound:
- Sautel et al. (1995) conducted a study examining the differential effects of this compound on locomotor activity in rats. They found that low doses stimulated locomotion while high doses inhibited it, supporting the hypothesis that this compound's effects are dose-dependent and mediated through its action on dopamine receptors .
- Research by Tocris Bioscience highlights that this compound's preferential binding to D3 receptors could have implications for treating conditions such as schizophrenia and drug addiction, where dysregulation of dopaminergic systems is prevalent .
- Another study compared this compound with other selective antagonists like (+)-S 14297 and GR 103691. While all compounds exhibited varying degrees of selectivity for D3 over D2 receptors, this compound was noted for its significant impact on prolactin secretion and striatal dopamine synthesis, further establishing its pharmacological relevance .
Properties
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZASIQMRGPBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042603 | |
Record name | Nafadotride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149649-22-9 | |
Record name | Nafadotride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149649-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafadotride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.